
5-(2-Pyridyl)thiophene-2-sulfonyl chloride
Overview
Description
5-(2-Pyridyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C9H6ClNO2S2 and a molecular weight of 259.73 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a pyridine ring attached to a thiophene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 5-(2-pyridyl)thiophene. The reaction is carried out using
Biological Activity
5-(2-Pyridyl)thiophene-2-sulfonyl chloride (CAS No. 151858-64-9) is a sulfonyl chloride derivative that exhibits significant biological activities, making it a compound of interest in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a pyridine group and a sulfonyl chloride moiety. The presence of these functional groups contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anticancer Potential : Shows promise in inhibiting tumor growth in specific cancer cell lines.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Receptor Modulation : The compound may influence receptor activity through competitive binding or allosteric modulation.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth, with minimal inhibitory concentrations (MIC) ranging from 64 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 256 |
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis, evidenced by increased caspase activity and PARP cleavage.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HCT116 (Colon Cancer) | 20 | Caspase activation |
Anti-inflammatory Effects
The compound was also tested for its anti-inflammatory properties using an LPS-induced inflammation model in macrophages. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 300 | 250 |
Compound Treatment | 150 | 100 |
Scientific Research Applications
Synthesis and Reactivity
5-(2-Pyridyl)thiophene-2-sulfonyl chloride is commonly synthesized through chlorosulfonation reactions, which involve the introduction of sulfonyl groups into aromatic systems. This compound has shown significant reactivity in various coupling reactions, particularly in palladium-catalyzed desulfitative arylation processes.
Key Reactions
- Palladium-Catalyzed Heteroarylation :
- Desulfitative Coupling :
Biological Applications
This compound has been evaluated for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Potential Therapeutic Uses
- Antidiabetic Agents :
- Central Nervous System Disorders :
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing and characterizing 5-(2-Pyridyl)thiophene-2-sulfonyl chloride?
- Synthesis : A general procedure involves sulfonation of the thiophene precursor followed by chlorination. For example, thiophene-2-sulfonyl chloride derivatives can be synthesized via reaction with chlorinating agents like PCl₅ under anhydrous conditions. Detailed protocols should include inert atmosphere handling and stoichiometric control to avoid side reactions .
- Characterization : Use ¹H and ¹³C NMR to confirm the structure (e.g., δ ~7.6 ppm for pyridyl protons, δ ~160 ppm for sulfonyl carbons). Include IR for functional group validation (S=O stretching ~1350–1150 cm⁻¹) and mass spectrometry for molecular ion verification. Melting point analysis (87–89°C) should align with literature values .
Q. What safety precautions and storage conditions are critical for handling this compound?
- Safety : The compound is moisture-sensitive and reacts exothermically with water. Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation and skin contact due to its corrosive nature (causes severe burns) .
- Storage : Store at ≤4°C under inert gas (e.g., argon) in airtight, desiccated containers. Separate from oxidizers, bases, and moisture sources .
Q. How can researchers resolve discrepancies in reported CAS numbers or physical properties?
- Cross-reference analytical data (e.g., NMR, melting point) with multiple sources. For instance, conflicting CAS numbers (151858-64-9 vs. 84468-15-5) may arise from supplier errors or isomer variations. Validate purity via HPLC and elemental analysis .
Advanced Research Questions
Q. How is this compound utilized in transition-metal-free cross-coupling reactions?
- The sulfonyl chloride group acts as a leaving group in desulfinative coupling. For example, thiophene-2-sulfonyl chloride derivatives react with heteroaryl sulfinates to form biaryl structures under mild conditions. Optimize reaction parameters (solvent, temperature) to enhance yields, as demonstrated in procedures yielding ~79% product .
Q. What strategies enhance the biological activity of sulfonyl chloride derivatives?
- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., hydroxyl) to improve antioxidant properties. Derivatives like 4e (IC₅₀ = 13.12 μM for ABTS assay) show enhanced activity due to increased electrophilicity and lower LUMO energies. Replace sulfonyl chloride with sulfonamide to modulate reactivity and solubility .
Q. How can computational methods support experimental findings for this compound?
- Calculate frontier molecular orbital (FMO) energies (e.g., using DFT) to predict redox behavior. Compounds with low LUMO energies and high electrophilicity indices correlate with strong antioxidant activity. Validate computational models with experimental IC₅₀ values and spectroscopic data .
Q. What analytical approaches address contradictions in thermal stability or reactivity data?
- Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Contrast with literature melting points (e.g., 87–89°C vs. supplier-reported ranges). Use kinetic studies (e.g., Arrhenius plots) to resolve discrepancies in hydrolysis rates under varying pH conditions .
Q. Methodological Notes
- Synthetic Protocols : Include step-by-step quenching procedures (e.g., ice-cold water) to isolate the product safely .
- Data Validation : Always replicate key experiments (e.g., antioxidant assays) with positive controls (e.g., quercetin) and triplicate measurements .
- Safety Compliance : Adopt fume hood use and emergency wash protocols as per SDS guidelines .
Properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMWPWAEIDEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371931 | |
Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151858-64-9 | |
Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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